4-fluoroisoquinoline-5-sulfonyl Chloride

描述

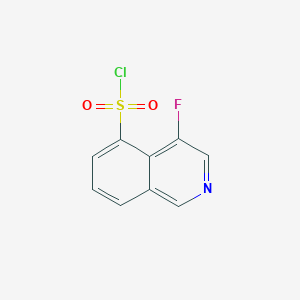

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoroisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUCKWMDQGESLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474440 | |

| Record name | 4-fluoroisoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194032-33-2 | |

| Record name | 4-Fluoro-5-isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194032-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoroisoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-Fluoroisoquinoline-5-sulfonyl Chloride

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, has been achieved through several distinct methodologies. These routes vary in efficiency, scalability, and the nature of the starting materials. The primary approaches include direct, regioselective chlorosulfonylation of the 4-fluoroisoquinoline (B1268607) core, synthesis via diazonium salt intermediates, and pathways originating from alternative precursors like 4-bromoisoquinoline (B23445).

A highly effective and direct method for synthesizing this compound involves the regioselective introduction of a sulfonyl chloride group at the C5 position of 4-fluoroisoquinoline. google.com This process is typically conducted as a two-step sequence, often within a single reaction vessel, which enhances its operational efficiency. google.comgoogle.com The methodology is centered on an initial sulfonation reaction followed by halogenation of the resulting sulfonic acid. smolecule.com

The first step in this pathway is the sulfonation of 4-fluoroisoquinoline or its salt. google.com This is accomplished by reacting the starting material with sulfuric anhydride (B1165640) (SO₃), often used in the form of fuming sulfuric acid (oleum), either in the presence or absence of additional sulfuric acid. google.comgoogle.com The reaction is exothermic, necessitating careful temperature control, typically maintaining an internal temperature between 10°C and 70°C, with a more preferable range of 30°C to 50°C. google.comgoogle.com Sulfuric anhydride is used in molar excess, generally between 5 to 15 moles per mole of 4-fluoroisoquinoline, to drive the reaction to completion. google.comgoogle.com The reaction time can range from 5 to 30 hours. google.com This electrophilic aromatic substitution reaction preferentially yields 4-fluoroisoquinoline-5-sulfonic acid, which can be carried forward to the next step without isolation. google.comgoogle.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 4-Fluoroisoquinoline or 4-Fluoroisoquinoline Sulfate | google.comgoogle.com |

| Reagent | Sulfuric Anhydride (SO₃), with or without Sulfuric Acid | google.comgoogle.com |

| Molar Ratio (SO₃:Substrate) | 5:1 to 15:1 (Optimal: 8:1 to 10:1) | google.comgoogle.com |

| Reaction Temperature | 10°C to 70°C (Optimal: 30°C to 50°C) | google.comgoogle.com |

| Reaction Time | 5 to 30 hours (Optimal: 10 to 15 hours) | google.comgoogle.com |

| Product | 4-Fluoroisoquinoline-5-sulfonic Acid (or its salt) | google.comsmolecule.com |

Following the sulfonation, the intermediate 4-fluoroisoquinoline-5-sulfonic acid is converted to the target sulfonyl chloride. smolecule.com This transformation is achieved by treating the reaction mixture with a halogenating agent. google.com Commonly employed reagents for this acid-halogenation step include thionyl halides, such as thionyl chloride and thionyl bromide, and phosphorus halides like phosphorus oxychloride and phosphorus pentachloride. google.comgoogle.com Thionyl chloride is frequently preferred for this conversion. google.comgoogle.com The halogenating agent is added to the reaction mixture, and the temperature is typically raised to between 40°C and 100°C (preferably 60°C to 80°C) for a period of 0.2 to 7 hours to complete the reaction. google.com

An alternative, albeit more complex, pathway to this compound involves the use of a Sandmeyer-type reaction starting from an amino-substituted isoquinoline (B145761). google.comgoogle.com This multi-step synthesis is generally considered less efficient than direct chlorosulfonylation. google.comgoogle.com

The typical sequence is as follows:

Nitration: 4-Fluoroisoquinoline is first nitrated using reagents like potassium nitrate (B79036) in sulfuric acid to produce a mixture of 4-fluoro-5-nitroisoquinoline (B8650222) and its positional isomer. google.comgoogle.com

Reduction: The nitro group of 4-fluoro-5-nitroisoquinoline is then reduced to an amino group, for instance, with stannous chloride dihydrate in concentrated hydrochloric acid, yielding 4-fluoro-5-aminoisoquinoline. google.comgoogle.com

Purification: The desired 5-amino isomer must be separated from other isomers, often requiring column chromatography. google.comgoogle.com

Diazotization: The purified 4-fluoro-5-aminoisoquinoline is treated with a diazotizing agent, such as sodium nitrite, to form an unstable diazonium salt. google.comgoogle.com

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction. This involves treating the salt with sulfur dioxide gas and a copper salt, like cupric chloride dihydrate, to introduce the sulfonyl chloride group at the 5-position. google.comgoogle.com

This route's requirement for multiple steps, chromatographic purification, and the handling of unstable diazonium intermediates makes it a less direct and less industrially viable method compared to the one-pot chlorosulfonylation approach. google.comgoogle.com

Other synthetic strategies have also been explored. One such pathway begins with 4-bromoisoquinoline as the starting material. chemicalbook.com In this approach, 4-bromoisoquinoline is first converted to 4-aminoisoquinoline. chemicalbook.com While the subsequent steps are not fully detailed in the available literature, this intermediate would logically proceed through a sequence similar to that described in section 2.1.2, involving diazotization of the amino group followed by a Sandmeyer reaction to install the sulfonyl chloride functionality. This pathway underscores the versatility of different isoquinoline precursors in accessing the target compound, although it also represents a multi-step process.

| Synthetic Route | Key Steps | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Regioselective Chlorosulfonylation | 1. Sulfonation (SO₃) 2. Halogenation (e.g., SOCl₂) | High efficiency, can be performed in "one-pot", simple purification via salt formation. | Requires handling of fuming sulfuric acid/SO₃. | google.comgoogle.com |

| Sandmeyer Reaction | 1. Nitration 2. Reduction 3. Diazotization 4. Reaction with SO₂/CuCl₂ | Utilizes classic, well-established reactions. | Multi-step, requires chromatographic purification, involves unstable diazonium salt intermediates, lower overall efficiency. | google.comgoogle.com |

| From 4-Bromoisoquinoline | 1. Amination 2. Diazotization 3. Sandmeyer Reaction | Uses an alternative starting material. | Multi-step process. | chemicalbook.com |

Purification and Isolation Techniques for this compound and its Hydrochloride Salt

The effective purification of this compound is critical, particularly for its use in pharmaceutical synthesis. A key challenge in its synthesis is the formation of positional isomers. To overcome this, the sulfonyl chloride product is typically isolated as an acid-added salt, which greatly facilitates its separation and purification. smolecule.com

The general procedure involves processing the reaction mixture after the halogenation step. The mixture is first made alkaline using a base, such as sodium bicarbonate or potassium bicarbonate, in the presence of water and an organic solvent like methylene (B1212753) chloride, chloroform, or ethyl acetate (B1210297). google.com During this extraction, maintaining the pH between 7.5 and 9.5 is preferable. google.com Following the separation of the organic layer, a desired acid is added to precipitate the salt of the target compound, allowing for its efficient separation from by-products. google.com

A common and effective method is the isolation of the hydrochloride salt. smolecule.com In a documented example, after the reaction work-up and extraction with methylene chloride, the organic layer is dried. google.com Subsequently, a solution of 4N hydrochloric acid in ethyl acetate is added dropwise to the organic solution. google.com This process induces the precipitation of this compound hydrochloride as white crystals, which can then be collected by filtration and washed with an organic solvent like methylene chloride. google.com The purity of the isolated salt can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the ratio of the desired product to any remaining isomers. google.com Recrystallization from solvents such as dichloromethane/hexane can also be employed for further purification.

Table 1: Key Parameters for Purification via Salt Formation

| Step | Reagents/Conditions | pH Range | Purpose |

| Alkalinization & Extraction | Base (e.g., NaHCO₃, KHCO₃), Organic Solvent (e.g., Methylene Chloride), Water | 7.5 - 9.5 | To neutralize the reaction mixture and transfer the product into the organic phase. google.com |

| Salt Precipitation | Acid (e.g., HCl in Ethyl Acetate) | N/A | To selectively precipitate the product as a stable, easily filterable salt, separating it from isomers. smolecule.comgoogle.com |

| Isolation | Filtration and Washing | N/A | To collect the purified crystalline salt. google.com |

Reactivity and Derivatization Studies of the Sulfonyl Chloride Moiety

The sulfonyl chloride group at the 5-position of the 4-fluoroisoquinoline core is highly reactive, making the compound a versatile building block for the synthesis of complex organic molecules. Its reactivity is primarily centered around the electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles.

The sulfonyl chloride functional group readily participates in nucleophilic substitution reactions. Interaction studies have focused on its reactivity with various nucleophiles, which leads to the formation of a diverse array of derivatives. smolecule.com Common nucleophilic substrates include amines, alcohols, and thiols. These reactions involve the displacement of the chloride ion from the sulfonyl group by the nucleophile, forming a new covalent bond with the sulfur atom. This reactivity allows for the extensive functionalization of the 4-fluoroisoquinoline scaffold, enabling the synthesis of compounds with tailored properties. smolecule.com

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, leading to the formation of stable sulfonamide derivatives. ekb.eg This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. ekb.eg The resulting sulfonamides are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Similarly, reaction with alcohols yields sulfonate esters. This reaction, often conducted in the presence of an amine base like pyridine, converts the alcohol into a good leaving group, a common strategy in organic synthesis. eurjchem.comyoutube.com

Table 2: Derivatization Reactions of the Sulfonyl Chloride Moiety

| Nucleophile | Reagent Class | Product Class |

| R-NH₂ / R₂-NH | Primary / Secondary Amine | Sulfonamide (R-NH-SO₂-R' / R₂-N-SO₂-R') |

| R-OH | Alcohol | Sulfonate Ester (R-O-SO₂-R') eurjchem.com |

| R-SH | Thiol | Thiosulfonate Ester (R-S-SO₂-R') |

| R' represents the 4-fluoroisoquinolin-5-yl group |

The derivatization of this compound is a key strategy for developing novel therapeutic agents. The formation of sulfonamides is particularly crucial for generating molecules with significant biological activity. The sulfonyl chloride group itself allows for the formation of covalent bonds with nucleophilic sites on biological targets like enzymes and receptors.

A prominent example is its use as a key intermediate in the synthesis of Ripasudil, a potent Rho-kinase inhibitor used in the treatment of glaucoma and ocular hypertension. The synthesis involves the reaction of this compound with a chiral amine to form the critical sulfonamide linkage responsible for its pharmacological activity. Derivatives of this compound have also been investigated for their potential in treating cardiovascular diseases, cancer, and neurological disorders. smolecule.com Research has shown that certain derivatives can inhibit tyrosine kinases, which are important targets in cancer therapy.

Stereoselective Synthesis Approaches Involving this compound

While this compound is an achiral molecule, it is a valuable reagent for the synthesis of chiral compounds, which is essential for developing selective drug candidates.

The primary approach for creating chiral derivatives from this compound involves its reaction with a pre-existing chiral nucleophile. The stereochemical integrity of the final product is dependent on the chirality of the starting amine or alcohol. This method introduces a stereocenter into the final molecule by attaching a chiral moiety to the achiral sulfonyl group.

For instance, the synthesis of chiral sulfonamides has been documented through the reaction of this compound with enantiomerically pure amines. One study reports the structural determination of (S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide, which is synthesized from the corresponding chiral amino alcohol. researchgate.net Similarly, the synthesis of a novel Rho-kinase inhibitor involves the reaction of the sulfonyl chloride with a chiral methyl-diazepane moiety, where the stereochemistry is established in the diazepane ring prior to its coupling with the isoquinoline scaffold. researchgate.net These approaches demonstrate the utility of this compound in accessing complex, enantiomerically pure molecules with significant pharmacological potential.

Structural Characterization and Spectroscopic Analysis

Advanced X-ray Crystallography of 4-Fluoroisoquinoline-5-sulfonyl Chloride and its Derivatives

X-ray crystallography offers an unambiguous determination of the solid-state structure of a molecule. Studies on this compound and its sulfonamide derivatives have revealed key structural features influenced by the close proximity of the fluorine and sulfonyl groups.

In this compound, the steric repulsion between the chlorosulfonyl group and the adjacent fluorine atom at the 4-position dictates the rotational conformation of the sulfonyl group. nih.govresearchgate.net To minimize this repulsion, the molecule adopts a conformation where one of the two sulfonyl oxygen atoms is positioned approximately in the same plane as the isoquinoline (B145761) ring system. nih.govresearchgate.net This arrangement represents the lowest energy state by moving one oxygen atom away from the bulky fluorine atom. nih.govresearchgate.net

While the parent sulfonyl chloride maintains a relatively planar isoquinoline core, the introduction of bulky substituents on the sulfonyl group can induce structural strain. nih.govresearchgate.net In the derivative (S)-(-)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride, the isoquinoline plane is observed to be slightly deformed. nih.govresearchgate.net This deformation is attributed to the steric effect induced by the large diazepane ring attached to the sulfonyl group, highlighting how derivatization can impact the core ring structure. nih.govresearchgate.net

Interactive Table: Key Crystallographic Observations

| Compound | Key Structural Feature | Reference |

| This compound | One sulfonyl oxygen lies on the isoquinoline plane to minimize steric repulsion with the F atom. | nih.gov, researchgate.net |

| (S)-(-)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride | The isoquinoline plane is slightly deformed due to the bulky substituent on the sulfonyl group. | nih.gov, researchgate.net |

The crystal packing of sulfonyl chloride compounds can be influenced by various intermolecular forces, including halogen bonding and hydrogen bonding. In some related α,ω-di(sulfonyl chloride) perfluoroalkanes, cooperative intermolecular S–Cl⋯O halogen bonds and F⋯F contacts have been observed to stabilize the crystal structure. rsc.org

In derivatives of this compound, such as sulfonamides, hydrogen bonding plays a significant role. The structure of (S)-(-)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide is particularly notable, as it crystallizes with two independent molecules in the asymmetric unit (Z' = 2). nih.govresearchgate.net These two molecules exhibit different hydrogen bonding patterns: one forms a single intramolecular N-H···F hydrogen bond, while the other displays an intramolecular bifurcated hydrogen bond where the amine proton interacts with both the fluorine atom and the hydroxyl group (N-H···(F, OH)). nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy in solution provides complementary data to solid-state X-ray analysis, offering insights into molecular structure and dynamics. For fluorinated compounds, both ¹H and ¹⁹F NMR are powerful tools.

In sulfonamide derivatives of this compound, ¹H NMR spectroscopy provides direct evidence for the presence of intramolecular N-H···F hydrogen bonds in solution. nih.govresearchgate.net The existence of this hydrogen bond results in a weak, through-space scalar coupling between the N-H proton and the fluorine nucleus. nih.govresearchgate.net This "through-hydrogen-bond" coupling manifests as a splitting of the N-H proton signal in the ¹H NMR spectrum. nih.gov The observation of this coupling confirms that the conformation which allows for the close proximity of the N-H and F atoms persists in solution. nih.govresearchgate.net In related fluorinated quinazoline (B50416) systems, similar N-H···F interactions have been characterized by coupling constants (¹hJNH,F) of approximately 19 Hz. nih.gov

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. thermofisher.com The technique is characterized by a wide range of chemical shifts and the routine observation of coupling constants over two to six bonds (²J to ⁶J). thermofisher.com In the context of 4-fluoroisoquinoline-5-sulfonamide derivatives, the weak coupling corresponding to the N-H···F hydrogen bond is observable in the ¹H NMR spectra. nih.govresearchgate.net This interaction would correspondingly affect the ¹⁹F NMR spectrum. The coupling provides insight into the molecular structure and the specific conformation that facilitates the hydrogen bond. thermofisher.com The presence of such through-space ¹H-¹⁹F coupling is a definitive feature in the structural elucidation of molecules where hydrogen bonding to fluorine occurs. nih.govmdpi.com

Interactive Table: NMR Spectroscopic Features for Derivatives

| Nucleus | Phenomenon Observed | Structural Interpretation | Reference |

| ¹H | Splitting of the N-H signal in sulfonamide derivatives. | Weak scalar coupling through an N-H···F hydrogen bond. | nih.gov, researchgate.net |

| ¹⁹F | Coupling to N-H proton. | Confirms through-space interaction and molecular conformation. | nih.gov, researchgate.net, thermofisher.com |

Other Spectroscopic Techniques for Structural Confirmation (e.g., FT-IR, MS)

Beyond nuclear magnetic resonance, other spectroscopic methods play a crucial role in the comprehensive structural elucidation of this compound. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) provide valuable, complementary information regarding the compound's functional groups and molecular weight, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule through their vibrational frequencies. For this compound, the FT-IR spectrum exhibits several key absorption bands that confirm its structural features. The data, obtained from the analysis of the compound in a potassium bromide (KBr) pellet, reveals distinct peaks corresponding to the vibrations of the aromatic isoquinoline core and the sulfonyl chloride group. nih.gov

The strong absorptions in the regions of 1375-1355 cm⁻¹ and 1214-1181 cm⁻¹ are particularly significant, as they are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride moiety, respectively. The presence of the isoquinoline ring system is evidenced by bands at 1655 cm⁻¹ and 1495 cm⁻¹, which are attributable to C=C and C=N stretching vibrations within the aromatic structure. nih.gov A detailed assignment of the prominent vibrational frequencies is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2994 | Aromatic C-H Stretch |

| 1655 | Aromatic C=C/C=N Stretch |

| 1495 | Aromatic Ring Stretch |

| 1375, 1355 | Asymmetric SO₂ Stretch |

| 1214, 1181 | Symmetric SO₂ Stretch |

| 892 | C-H Out-of-Plane Bending |

| 777, 762 | C-S Stretch / C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) analysis of this compound provides a precise measurement of its mass, confirming its molecular formula.

The compound, when subjected to mass spectrometric analysis, typically under soft ionization conditions such as electrospray ionization (ESI), is expected to show a prominent protonated molecular ion [M+H]⁺. Experimental data has identified this ion at a mass-to-charge ratio (m/z) of 280.948. This value is consistent with the calculated monoisotopic mass of the protonated molecule, C₉H₆ClFNO₂S⁺, further validating the compound's identity. researchgate.net

While detailed fragmentation studies are not extensively reported in the literature, the mass spectrum would also be expected to show characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, and ³⁴S) isotopes. Further fragmentation under higher energy conditions could lead to the loss of the sulfonyl chloride group or cleavage of the isoquinoline ring, providing additional structural information.

| Technique | Observed Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | 280.948 | Protonated molecular ion, confirming the molecular formula C₉H₅ClFNO₂S. |

Applications in Advanced Organic Synthesis

4-Fluoroisoquinoline-5-sulfonyl Chloride as a Key Intermediate in Complex Molecule Synthesis

This fluorinated heterocyclic sulfonyl chloride is widely utilized as a key intermediate in pharmaceutical synthesis. Its hydrochloride salt is particularly noted for its application in the production of therapeutic agents. The compound's utility stems from its dual functionality: the isoquinoline (B145761) scaffold, which is a common feature in many biologically active compounds, and the highly reactive sulfonyl chloride group, which allows for straightforward derivatization.

This compound serves as a fundamental building block in the synthesis of intricate organic molecules and various heterocyclic compounds, particularly those with notable biological activity. The sulfonyl chloride functional group is a powerful electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. This reactivity is harnessed to covalently link the 4-fluoroisoquinoline (B1268607) core to other molecular fragments, a key step in the development of enzyme inhibitors and other bioactive molecules.

A prominent example of its application is in the synthesis of Ripasudil, a Rho-kinase inhibitor. The fluorine atom at the 4-position of the isoquinoline ring is reported to enhance the binding affinity of the final molecule to its biological target. This demonstrates the compound's role not just as a structural component, but as a contributor to the specific pharmacological profile of the resulting drug.

Table 1: Key Synthetic Applications

| Target Molecule | Therapeutic Class | Role of this compound |

|---|---|---|

| Ripasudil | Rho-kinase inhibitor | Key building block for the main pharmacophore |

The isoquinoline skeleton is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of pharmacological activities. rsc.orgnih.gov this compound provides a direct route to novel isoquinoline derivatives with potentially modified or improved therapeutic actions.

By reacting the sulfonyl chloride with a diverse library of amines, chemists can generate a large number of sulfonamide derivatives. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) of the isoquinoline scaffold. The properties of the final molecule can be fine-tuned by varying the substituent attached to the sulfonamide nitrogen. For instance, the synthesis of (S)-(-)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide and (S)-(-)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride from this compound illustrates the creation of new chemical entities with distinct structural features. nih.gov The interaction of these derivatives with biological targets like enzymes and receptors can be significantly different from the parent compound, leading to novel pharmacological profiles.

Strategies for Functionalization and Diversification of the Isoquinoline Scaffold

The primary strategy for the functionalization and diversification of molecules derived from this compound centers on the reactivity of the sulfonyl chloride group. smolecule.com This group serves as a versatile handle for introducing a wide range of functional groups and molecular scaffolds.

The most common reaction is sulfonamide formation, where the sulfonyl chloride is treated with primary or secondary amines. This reaction is typically robust and high-yielding. The diversity of commercially available amines allows for the creation of an extensive library of isoquinoline-5-sulfonamides. This approach has been used to synthesize compounds with potential antitumor activity. researchgate.net

Further diversification can be achieved by modifying the substituents introduced via the sulfonamide linkage. For example, if the amine used contains other functional groups (e.g., esters, alkynes, or protected alcohols), these can be manipulated in subsequent steps to build more complex structures. This modular approach is highly efficient for generating molecular diversity around the 4-fluoroisoquinoline core.

Regioselectivity and Chemoselectivity in Reactions Involving this compound

Control over regioselectivity is crucial during the synthesis of this compound itself. The introduction of the sulfonyl chloride group onto the 4-fluoroisoquinoline ring is a regioselective process. The synthesis typically involves a two-step, one-pot reaction where 4-fluoroisoquinoline is first sulfonated with sulfuric anhydride (B1165640), followed by treatment with a halogenating agent like thionyl chloride to form the sulfonyl chloride. google.comsmolecule.comgoogle.com

This process overwhelmingly favors substitution at the C5 position of the isoquinoline ring, yielding the desired product with high purity and minimizing the formation of other positional isomers, such as the 8-sulfonyl chloride derivative. google.com The ability to perform this transformation regioselectively and in a one-pot manner enhances the efficiency and scalability of the synthesis, avoiding more complex multi-step procedures that might involve unstable diazonium salt intermediates. google.com

Table 2: Regioselectivity in the Synthesis of this compound

| Reaction Step | Reagents | Key Outcome | Reference |

|---|---|---|---|

| Sulfonation | 4-Fluoroisoquinoline, Sulfuric anhydride (SO₃) | Highly regioselective formation of 4-fluoroisoquinoline-5-sulfonic acid. | google.com |

In terms of chemoselectivity, the sulfonyl chloride group is significantly more reactive than other functional groups that might be present on the isoquinoline ring under typical reaction conditions for sulfonamide formation. This allows for selective reaction at the sulfonyl chloride moiety without affecting the aromatic ring or the fluorine substituent. The steric hindrance provided by the neighboring fluorine atom can also influence the conformation and reactivity of the sulfonyl chloride group. nih.gov For instance, crystallographic studies show that one of the sulfonyl oxygen atoms lies nearly in the plane of the isoquinoline ring to minimize steric repulsion with the adjacent fluorine atom. nih.gov This conformational preference may play a role in the selectivity of its reactions with bulky nucleophiles.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-fluoroisoquinoline-5-sulfonyl chloride, such studies are crucial for understanding its stability and reactivity.

Experimental analysis through X-ray crystallography has provided foundational data on the molecule's geometry. nih.govresearchgate.net A key finding from these studies is the specific orientation of the chlorosulfonyl group relative to the isoquinoline (B145761) ring. nih.govresearchgate.net To minimize steric repulsion with the adjacent fluorine atom at the C4 position, one of the two sulfonyl oxygen atoms is positioned to lie approximately within the plane of the isoquinoline ring system. nih.govresearchgate.net This arrangement represents a low-energy conformation. nih.govresearchgate.net

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can be used to model this geometry and quantify the energetic landscape. nih.gov By optimizing the molecular structure computationally, researchers can calculate key parameters such as bond lengths, bond angles, and dihedral angles. While specific computational studies detailing these parameters for the title compound are not widely published, the general approach would involve using a basis set such as B3LYP/6-311+G(d,p) to achieve a balance of accuracy and computational cost, a method proven effective for similar sulfonamide compounds. nih.gov

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be determined. These calculations reveal the electrophilic and nucleophilic sites within the molecule, which is critical for predicting its chemical behavior. The highly electronegative fluorine, oxygen, and chlorine atoms, along with the sulfur atom of the sulfonyl chloride group, create a complex electronic environment that governs the molecule's interactions.

Table 1: Potential Parameters for Quantum Chemical Analysis of this compound

| Parameter | Description | Typical Computational Method | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in three-dimensional space. | DFT (e.g., B3LYP/6-311G) | Provides bond lengths and angles; confirms experimentally observed conformations. nih.govnih.gov |

| Molecular Orbitals | The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | DFT, Hartree-Fock | The HOMO-LUMO gap indicates chemical reactivity and stability; identifies sites for electron donation/acceptance. |

| Electron Density Map | A visual representation of the probability of finding an electron at a particular point in space. | DFT | Highlights regions of high and low electron density, indicating charge distribution and polar bonds. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | DFT | Maps electrophilic (positive potential) and nucleophilic (negative potential) sites, predicting reactivity. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a class of computational methods used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, allowing for the calculation of energies of reactants, products, and intermediate transition states.

For this compound, the most significant reaction is the nucleophilic substitution at the sulfonyl chloride moiety to form sulfonamides. DFT studies can elucidate the mechanism of this transformation. For sulfonyl chlorides, a concerted SN2-like mechanism is often proposed for their solvolysis and reactions with nucleophiles. mdpi.com

DFT calculations can map the entire reaction coordinate for the substitution. This involves:

Locating Reactants and Products: The geometries and energies of the starting material (this compound and a nucleophile) and the final product (the corresponding sulfonamide) are calculated.

Identifying the Transition State: The highest energy point along the reaction pathway, the transition state, is located. Its structure provides a snapshot of the bond-breaking and bond-forming processes occurring simultaneously.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor controlling the reaction rate.

Such studies can compare the feasibility of different mechanistic pathways (e.g., concerted vs. stepwise) and explain the regioselectivity and stereoselectivity observed in its reactions.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. The associated potential energy surface, or energy landscape, maps the relative energies of these conformations.

As established by X-ray crystallography, the conformation of this compound is heavily influenced by the steric hindrance between the sulfonyl chloride group and the C4-fluorine atom. nih.govresearchgate.net The rotation around the C5-S bond is therefore restricted. A detailed conformational analysis would involve systematically rotating this bond and calculating the energy at each step using quantum chemical methods.

The resulting energy landscape would likely show a deep energy minimum corresponding to the experimentally observed conformation where one sulfonyl oxygen is in the plane of the isoquinoline ring. nih.govresearchgate.net Other, higher-energy conformations would represent less stable arrangements. Understanding this landscape is important because the reactivity of the molecule can depend on the population of specific conformations. Computational techniques like metadynamics can be employed to explore these landscapes, especially for more complex derivatives in solution. nih.gov

Molecular Dynamics Simulations to Understand Reactivity and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While quantum calculations are often limited to single molecules or small clusters in a vacuum, MD simulations can model the behavior of a molecule in a complex environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, MD simulations could be used to:

Study Solvation Effects: Simulate the molecule in various solvents to understand how solvent molecules arrange themselves around it and influence its conformational preferences and reactivity.

Analyze Interactions with Biomolecules: If a sulfonamide derivative of this compound is designed as a drug, MD simulations can model its binding to the target protein (e.g., an enzyme). These simulations provide insights into the specific interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the drug-target complex and can help predict binding affinity.

Reactive molecular dynamics simulations, which use force fields like ReaxFF, could potentially model the chemical reactions of the sulfonyl chloride group in a condensed phase, providing a dynamic view of the transformation. physchemres.org

In Silico Predictions of Reactivity and Selectivity

In silico methods use computer simulations to predict chemical and biological properties, helping to guide synthetic efforts and screen potential drug candidates. For this compound, these predictions focus on its reactivity as a chemical intermediate.

The sulfonyl chloride group is a powerful electrophile, making it highly reactive toward nucleophiles. Computational models can quantify this reactivity. For instance, calculating Fukui indices or mapping the electrostatic potential can precisely identify the sulfur atom as the primary site for nucleophilic attack.

These predictive models are invaluable in synthetic chemistry. They can help forecast the outcome of reactions with various nucleophiles, predicting which reactions will be favorable and whether side products might form. This allows chemists to optimize reaction conditions (e.g., choice of solvent, base) to maximize the yield of the desired product. For medicinal chemistry applications, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives made from this compound, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov

Table 2: Applications of In Silico Methods for this compound

| In Silico Method | Application | Predicted Property |

| Fukui Function Analysis | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. | Confirms the sulfur atom of the -SO₂Cl group as the primary electrophilic site for nucleophilic substitution. |

| Transition State Search | Simulates the SN2 reaction mechanism with various amines or alcohols. | Predicts activation energies, reaction rates, and the feasibility of synthesizing specific sulfonamides. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand (a derivative) when bound to a target protein. | Evaluates the potential of sulfonamide derivatives as inhibitors of specific enzymes (e.g., kinases). nih.gov |

| ADMET Prediction | Uses quantitative structure-activity relationship (QSAR) models to estimate pharmacokinetic and toxicity profiles of potential derivatives. | Assesses drug-likeness, oral bioavailability, and potential toxicity of novel compounds. nih.gov |

Medicinal Chemistry Research and Development

Design and Synthesis of Novel Pharmacologically Active Isoquinoline (B145761) Sulfonamides

The design of pharmacologically active isoquinoline sulfonamides is a cornerstone of modern medicinal chemistry, targeting a wide array of enzymes, particularly protein kinases. nih.gov The isoquinoline sulfonamide scaffold has proven to be a versatile template for developing potent and selective inhibitors for various therapeutic targets. nih.govnih.gov The general approach involves structure-based drug design, where the isoquinoline core acts as a scaffold to which different functional groups are appended to optimize interactions with the target protein's active site. nih.gov

Synthesis strategies often begin with the isoquinoline core, which is then functionalized, typically through a chlorosulfonylation reaction, to introduce the reactive sulfonyl chloride group. nih.govmdpi.com This intermediate can then be reacted with a diverse library of amines to generate a wide range of sulfonamide derivatives. nih.govsigmaaldrich.com For instance, new series of quinoline-based sulfonamides have been designed as inhibitors of carbonic anhydrase isoforms by incorporating a 6-substituted quinoline (B57606) as a lipophilic tail to achieve significant hydrophobic interactions within the enzyme's binding site. mdpi.com Similarly, hybrid systems containing both quinoline and 1,2,3-triazole moieties have been synthesized through click chemistry, starting from acetylene (B1199291) derivatives of quinoline-5-sulfonamide. mdpi.com This modular synthesis approach allows for systematic exploration of the chemical space around the core scaffold to identify compounds with desired biological activity. mdpi.com

4-Fluoroisoquinoline-5-sulfonyl Chloride as a Precursor to Therapeutic Agents

This compound is a critical intermediate in the synthesis of advanced therapeutic agents. google.com Its unique structure, combining a fluorinated isoquinoline ring with a highly reactive sulfonyl chloride group, makes it a valuable building block for creating complex molecules with significant pharmacological potential. smolecule.com The synthesis of this precursor is typically achieved through a regioselective, one-pot chlorosulfonylation of 4-fluoroisoquinoline (B1268607). newdrugapprovals.orgsemanticscholar.org This efficient process yields the key intermediate necessary for the subsequent development of targeted therapies. google.comgoogle.com

A prominent application of this compound is in the synthesis of the Rho-kinase (ROCK) inhibitor, Ripasudil. newdrugapprovals.orgnih.gov Ripasudil is used in the treatment of glaucoma and ocular hypertension. google.com The synthesis involves coupling this compound hydrochloride with a chiral diazepane moiety, specifically (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate. newdrugapprovals.orgchemicalbook.com

The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) in the presence of a base such as triethylamine. newdrugapprovals.orgchemicalbook.com Following the coupling reaction, the resulting intermediate is deprotected to yield Ripasudil. newdrugapprovals.org A practical, pilot-scale synthesis has been developed that demonstrates the regioselective chlorosulfonylation of 4-fluoroisoquinoline in a one-pot reaction to afford the necessary sulfonyl chloride precursor, highlighting its industrial importance. semanticscholar.org This synthetic pathway underscores the role of this compound as the key starting material for constructing the core structure of Ripasudil and its analogs. researchgate.net

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Fluoroisoquinoline | 1. Sulfur trioxide (SO₃), Sulfuric acid (H₂SO₄)2. Thionyl chloride (SOCl₂) | This compound |

| 2 | This compound, (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate | Triethylamine (TEA), Tetrahydrofuran (THF) | Ripasudil (after deprotection) |

Derivatives of this compound are being actively investigated for their potential in treating neurological disorders and cancer. smolecule.com The isoquinoline sulfonamide scaffold is a known inhibitor of various protein kinases, which are critical signaling molecules often dysregulated in these diseases. nih.govnih.gov Research has indicated that compounds derived from this sulfonyl chloride can inhibit specific tyrosine kinases, which are key players in cell growth and proliferation pathways linked to cancer progression. By serving as a versatile starting material, this compound enables the synthesis of diverse libraries of compounds that can be screened for activity against targets relevant to oncology and neurology. smolecule.com For example, structure-based design has led to the development of isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB), a crucial target in cancer therapy. nih.gov

The development of therapeutic agents for cerebrovascular disorders represents another significant area of research for derivatives of this compound. google.comgoogle.com The Rho-kinase inhibitor Ripasudil, synthesized from this precursor, evolved from an earlier compound, Fasudil, which is clinically used for the treatment of cerebral vasospasm following subarachnoid hemorrhage. nih.govsemanticscholar.org The incorporation of a fluorine atom at the C4 position of the isoquinoline ring was found to dramatically improve the pharmacological action compared to non-fluorinated analogs. semanticscholar.org This enhancement makes these derivatives potent Rho-kinase inhibitors, a mechanism known to be effective in managing cerebrovascular conditions. google.comsemanticscholar.org Consequently, compounds derived from this compound are considered useful prophylactic and therapeutic agents for disorders such as cerebral infarction and cerebral hemorrhage. google.comgoogle.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies systematically alter the molecule's structure to understand how changes affect its biological activity. For ROCK inhibitors like Ripasudil, SAR studies revealed that specific structural features are key to its high potency and selectivity. semanticscholar.org

Key findings from SAR studies include:

Fluorine at C4-position: The introduction of a fluorine atom at the C4 position of the isoquinoline ring significantly enhances the pharmacological activity compared to its non-fluorinated analog, Fasudil. semanticscholar.org

Chiral Methyl Group: The specific chiral attachment of a methyl group at the C2' position of the 1,4-diazepane moiety also dramatically improves the compound's potency. semanticscholar.org

Sulfonamide Linker: The sulfonamide group is crucial for effective binding to the target kinase. sigmaaldrich.com

Substituent Conformation: The conformation of the substituent on the sulfonyl group can influence the geometry of the entire molecule. nih.govresearchgate.net Crystallographic studies show that a bulky substituent on the sulfonyl group can cause a slight deformation of the isoquinoline plane, which may impact receptor binding. nih.govresearchgate.net

These studies provide a detailed understanding of the molecular interactions between the inhibitor and its target, guiding the rational design of more potent and selective therapeutic agents. nih.gov

Role of Fluorine and Sulfonyl Chloride Moieties in Enhancing Pharmaceutical Utility

The fluorine atom and the sulfonyl chloride group are fundamental to the pharmaceutical utility of this compound and its derivatives. smolecule.comquora.com

Role of the Fluorine Moiety: The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance a drug's properties. nih.gov In the context of isoquinoline sulfonamides, the fluorine atom at the C4-position serves several purposes:

Enhanced Potency: It can increase the compound's binding affinity to its target protein, leading to higher potency. semanticscholar.orgnih.gov

Modulation of Physicochemical Properties: Fluorine can alter properties like lipophilicity and pKa, which affects the drug's absorption, distribution, and membrane permeability. nih.govnih.gov

Role of the Sulfonyl Chloride Moiety: The sulfonyl chloride group is primarily a highly reactive chemical handle that is essential for synthesis. quora.commarketpublishers.com

Reactive Intermediate: It serves as an efficient electrophile that readily reacts with nucleophiles, particularly amines, to form stable sulfonamide bonds. sigmaaldrich.comquora.com This reactivity is the key to synthesizing large libraries of derivative compounds for screening. sigmaaldrich.com

Structural Scaffold: Once reacted to form a sulfonamide, this group becomes a critical part of the molecular scaffold, often participating in hydrogen bonding and other interactions within the target's active site, which is crucial for biological activity. sigmaaldrich.com

Together, these two moieties provide a powerful combination: the fluorine atom fine-tunes the pharmacological and pharmacokinetic properties of the final compound, while the sulfonyl chloride group provides the synthetic means to create it. semanticscholar.org

Preclinical and Clinical Development of Derivatives (e.g., Phase II/III Clinical Trials)

The primary clinical application of derivatives stemming from this compound has been in ophthalmology, particularly in the treatment of glaucoma and other ocular conditions. The most prominent derivative that has progressed through extensive clinical development is Ripasudil (formerly known as K-115), a potent Rho-kinase inhibitor. nih.gov Ripasudil, marketed as Glanatec® ophthalmic solution 0.4%, was developed in Japan and has since seen approval in several other Asian countries. nih.govkowa.co.jp Its mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP). patsnap.comkowa-pharma.asia

Phase II Clinical Trials for Glaucoma and Ocular Hypertension

Following promising Phase I trials that established the IOP-lowering effect and acceptable short-term safety of K-115 in healthy volunteers, Phase II studies were initiated to determine the optimal dosage and further evaluate its efficacy and safety in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT). nih.govnih.gov

A multicenter, randomized, placebo-controlled, double-masked Phase II study was conducted to assess the dose-response relationship of K-115. nih.gov A total of 210 patients were randomized to receive placebo or K-115 at concentrations of 0.1%, 0.2%, or 0.4% twice daily for eight weeks. nih.gov The study demonstrated a statistically significant, dose-dependent reduction in IOP at all measured time points. nih.govresearchgate.net Based on these findings, the 0.4% concentration was selected as the optimal dose for subsequent clinical development. nih.govarvojournals.org

Table 1: Mean Intraocular Pressure (IOP) Reduction in Phase II Study of Ripasudil (K-115) in Patients with POAG or OHT (8 Weeks) nih.gov

| Treatment Group | Mean Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) at 2 hours post-instillation |

| Placebo | 23.0 - 23.4 | -2.5 |

| Ripasudil 0.1% | 23.0 - 23.4 | -3.7 |

| Ripasudil 0.2% | 23.0 - 23.4 | -4.2 |

| Ripasudil 0.4% | 23.0 - 23.4 | -4.5 |

Another Phase II study focused on the safety of Ripasudil after a surgical procedure known as trabeculectomy, further establishing its clinical profile. nih.gov

Phase III Clinical Trials and Further Development

The efficacy and safety of Ripasudil 0.4% have been further confirmed in Phase III clinical trials. One study directly compared Ripasudil 0.4% administered twice daily with Netarsudil 0.02% once daily in Japanese patients with POAG or OHT over a 4-week period. nih.govnih.gov This trial, known as the J-ROCKET study, included 245 patients and demonstrated that while both drugs were effective, Netarsudil showed a statistically superior IOP reduction at the end of the study. nih.govnih.gov

Table 2: Key Findings from the J-ROCKET Phase III Comparative Trial (4 Weeks) nih.gov

| Parameter | Ripasudil 0.4% (BID) | Netarsudil 0.02% (QD) |

| Number of Patients | 123 | 122 |

| Mean Reduction in Diurnal IOP from Baseline (mmHg) | -2.98 | -4.65 |

| Least Squares Mean Diurnal IOP at Week 4 (mmHg) | 17.71 | 15.96 |

Beyond glaucoma, the therapeutic potential of Ripasudil is being explored for other ocular conditions. Notably, it has entered Phase III clinical trials for the treatment of Fuchs endothelial corneal dystrophy (FECD), a condition characterized by the progressive loss of corneal endothelial cells. kowa.co.jphra.nhs.uk A global, double-masked, randomized, placebo-controlled study was initiated to evaluate the safety and efficacy of Ripasudil (K-321) eye drops in patients with FECD after a procedure called descemetorhexis. hra.nhs.uk Earlier research and smaller studies suggested that Ripasudil could improve visual acuity and reduce corneal thickness in FECD patients. researchgate.netfortunejournals.com

Furthermore, a Phase I/II trial was designed to investigate the safety and efficacy of Ripasudil 0.4% eye drops for the treatment of retinopathy of prematurity (ROP), indicating the expanding scope of clinical research for this this compound derivative. nih.gov

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Protocols

The industrial and laboratory-scale production of 4-fluoroisoquinoline-5-sulfonyl chloride is moving towards more efficient and environmentally friendly methods. A significant advancement has been the development of a one-pot synthesis process, which offers considerable advantages over traditional multi-step methods. google.com

Historically, the synthesis of similar compounds involved a five-step process that included nitration, reduction, chromatographic purification, and the use of unstable diazonium salts in a Sandmeyer reaction. google.com This older route was not only time-consuming but also raised safety and environmental concerns.

The more recent one-pot method significantly simplifies this process. google.com It involves the direct sulfonation of 4-fluoroisoquinoline (B1268607) with sulfuric anhydride (B1165640), followed by halogenation with a reagent like thionyl chloride to yield the desired sulfonyl chloride. google.comsmolecule.com This streamlined approach avoids the need for isolating intermediates, thereby reducing reaction time and production costs. google.com Furthermore, the purification of the final product is simplified by its isolation as an acid-added salt, which facilitates the removal of positional isomers without the need for column chromatography. google.com

This modern protocol is not only more efficient but also inherently safer due to the avoidance of hazardous diazonium intermediates. The scalability of this one-pot synthesis makes it well-suited for industrial production, ensuring a more sustainable supply of this crucial pharmaceutical intermediate.

| Aspect | Traditional Multi-step Route | One-Pot Sulfonation-Halogenation Route |

|---|---|---|

| Number of Steps | 5 (including nitration, reduction, diazotization, Sandmeyer) google.com | 2 (sulfonation + halogenation) |

| Purification | Requires column chromatography for intermediates google.com | Purification via acid-added salt isolation |

| Reaction Time | Longer due to multiple steps | Shorter, approximately 15–20 hours total |

| Yield and Purity | Moderate, complicated by isomers | Higher yield, easier separation of isomers |

| Safety | Involves unstable diazonium salts google.com | Safer, avoids diazonium intermediates |

| Cost and Efficiency | Higher cost and complexity | Lower cost, simpler operation |

Exploration of Novel Reaction Pathways and Catalytic Methods

Beyond the optimization of existing synthetic routes, researchers are actively exploring novel reaction pathways and catalytic methods to further enhance the synthesis of this compound and its derivatives. The reactive nature of the sulfonyl chloride group makes it a prime candidate for a variety of chemical transformations, particularly nucleophilic substitution reactions to form sulfonamides.

Current research in the broader field of quinoline (B57606) and isoquinoline (B145761) chemistry points to several promising avenues. For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully used to introduce amino groups at various positions on the isoquinoline ring, creating novel sulfonamide derivatives. The use of transition metal catalysts, in general, is a key area of interest for developing new synthetic methodologies for isoquinoline compounds.

Furthermore, the development of continuous flow protocols for the synthesis of sulfonyl chlorides is gaining traction. rsc.org These systems offer precise control over reaction parameters, leading to improved safety and higher space-time yields. rsc.org While not yet specifically reported for this compound, the application of such technologies could represent a future leap in its manufacturing process.

The exploration of alternative sulfonating agents and catalytic systems is another area of active research. For example, copper-catalyzed C-H bond activation has been demonstrated for the sulfonylation of quinoline N-oxides, offering a regioselective method for introducing sulfonyl groups. acs.org Adapting such catalytic systems for the direct C-H sulfonylation of 4-fluoroisoquinoline could provide an even more direct and atom-economical synthetic route.

Advanced Applications in Material Science and Other Chemical Fields

While the primary application of this compound has been as a key intermediate in the synthesis of pharmaceuticals, its unique chemical structure suggests potential for use in material science and other chemical fields. smolecule.com The isoquinoline scaffold is known to be a privileged structure in medicinal chemistry and is found in a wide range of biologically active compounds. nih.gov

The reactive sulfonyl chloride group allows for the facile introduction of the 4-fluoroisoquinoline moiety into larger molecular architectures. This opens up the possibility of incorporating this fragment into polymers or other materials to impart specific properties. For instance, the sulfonamide linkage is known for its chemical stability and hydrogen bonding capabilities, which could be exploited in the design of functional materials. rsc.org

One potential area of application is in the development of metal-organic frameworks (MOFs). rsc.org The postsynthetic modification of MOFs with sulfonyl chlorides has been demonstrated as a method to introduce sulfonamide functionalities. rsc.org Such modifications can alter the physical and chemical properties of the MOF, making them suitable for applications in gas adsorption, separation, and catalysis. rsc.org The incorporation of the this compound into MOFs could lead to novel materials with unique host-guest interaction capabilities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to have a profound impact on chemical research, from the de novo design of molecules to the optimization of synthetic reactions. acs.org For a compound like this compound, these computational tools offer exciting future possibilities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoroisoquinoline-5-sulfonyl chloride in academic laboratories?

- Methodological Answer : Synthesis typically involves sulfonation of 4-fluoroisoquinoline using chlorosulfonic acid, followed by reaction with thionyl chloride to yield the sulfonyl chloride. Key steps include controlled temperature (0–5°C during sulfonation) and inert atmosphere to prevent hydrolysis. Intermediate purification via recrystallization (e.g., using dichloromethane/hexane) is critical to avoid side products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and fluorine integration (δ ~ -110 ppm for aromatic fluorine) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 280.948 (monoisotopic mass) .

- Elemental Analysis : Validate purity (>95%) and stoichiometry (C: 38.32%, H: 2.14%, N: 4.96%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis .

- PPE : Use acid-resistant gloves, goggles, and fume hoods due to its corrosive nature and potential release of HCl gas .

- Waste Disposal : Neutralize with ice-cold sodium bicarbonate before disposal as hazardous halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide coupling using this reagent?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity with amines.

- Base Choice : Triethylamine (TEA) or DMAP in stoichiometric ratios (1:1.2) improves yield by scavenging HCl .

- Kinetic Monitoring : Use TLC (Rf shift) or in situ IR to track sulfonamide formation and minimize over-sulfonation .

Q. How should researchers resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Computational Adjustments : Re-optimize DFT parameters (e.g., B3LYP/6-311+G(d,p) basis set) for fluorine’s electronegativity .

- Experimental Validation : Compare with deuterated analogs or perform 2D NMR (HSQC, HMBC) to confirm assignments .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Stabilization : Add molecular sieves (3Å) to absorb moisture and store under vacuum-sealed amber vials .

- Purity Checks : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., sulfonic acid) .

Q. How can computational modeling predict reactivity in novel derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。